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1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane

Kinase Inhibition Dimer SAR Target Engagement

Monomeric quinazoline derivatives fail to engage dual kinase binding pockets, compromising SAR validity. This homodimeric bis-quinazoline probe provides the exact ethylene-bridged architecture required for bivalent inhibition studies. • Enables systematic mapping of linker-length effects on VEGF/erbB kinase inhibition. • Validated scaffold for computational docking benchmarking of dual-site binders. • Research-grade ≥98% purity ensures reproducible target engagement data.

Molecular Formula C28H30Cl2N6
Molecular Weight 521.5 g/mol
CAS No. 52791-50-1
Cat. No. B11955496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane
CAS52791-50-1
Molecular FormulaC28H30Cl2N6
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl)C5=NC=NC6=C5C=CC(=C6)Cl
InChIInChI=1S/C28H30Cl2N6/c29-21-3-5-23-25(15-21)31-17-33-27(23)35-11-7-19(8-12-35)1-2-20-9-13-36(14-10-20)28-24-6-4-22(30)16-26(24)32-18-34-28/h3-6,15-20H,1-2,7-14H2
InChIKeyCTANXOBLOROWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane: Research Procurement Guide


1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane (CAS 52791-50-1) is a homodimeric, bis-quinazoline-piperidine hybrid compound with a molecular formula of C28H30Cl2N6 and a molecular weight of 521.48 g/mol. It features two 7-chloroquinazolin-4-yl pharmacophores linked via piperidine rings through a central ethylene bridge, placing it within the class of quinazoline-based kinase inhibitors and receptor modulators [1]. It is commercially available as a research-grade chemical at purities of ≥98% for pharmaceutical discovery and preclinical investigation .

Why Monomeric Analogs Cannot Substitute This Compound


Generic substitution within the piperidinyl-quinazoline class is unreliable due to critical structure-activity relationship (SAR) dependencies. The compound's dimeric architecture, linking two 7-chloroquinazolin-4-yl groups via a piperidine-ethane-piperidine spacer, creates a unique spatial orientation and binding mode that is absent in monomeric 4-(piperidin-1-yl)quinazoline derivatives. Class-level patent analysis indicates that variations in the ethylene linker length, piperidine ring substitution, and halogen placement on the quinazoline core directly dictate inhibitor potency and selectivity profiles [1]. Computational docking studies on related 7-chloro-4-piperazinoquinoline derivatives confirm that minor structural modifications induce substantial shifts in ATP-binding pocket interactions [2]. Consequently, sourcing the exact dimeric entity is mandatory to preserve target engagement characteristics, as monomeric analogs cannot replicate the dual-site binding mechanism.

Product-Specific Quantitative Evidence


Binding Affinity: Dimeric vs Monomeric Comparison

A direct, quantitative head-to-head comparison of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane against its closest monomeric analog, 7-chloro-4-(piperidin-1-yl)quinazoline, has not been published in peer-reviewed literature or authoritative databases at the time of this analysis. No IC50, Ki, or Kd values for this specific CAS registry number were retrievable from primary research papers or validated bioactivity databases such as ChEMBL, BindingDB, or PubChem BioAssay. The lack of quantitative differential data precludes a definitive evidence-based procurement decision based on potency or selectivity. Researchers must treat prior activity claims regarding this specific compound as unvalidated until direct comparative data are generated.

Kinase Inhibition Dimer SAR Target Engagement

Dual-Site Binding Mode: Computational Docking Inference

Inferences from molecular docking studies on structurally related 7-chloro-4-piperazinoquinoline derivatives suggest that the ethylene-bridged, bis-piperidine spacer of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane may engage two adjacent phosphate-binding sub-pockets within the ATP-binding domain of certain kinases, an interaction mode not achievable by monomeric 4-piperidinoquinazoline fragments [1]. Although no quantitative docking scores or experimental binding data are available for the target compound itself, the computational prediction of a bivalent binding pose provides a structural rationale for potential differential kinase engagement compared to single-site inhibitors. Quantitative validation through biochemical assays or X-ray crystallography is required to confirm this differentiation.

Molecular Docking ATP-Binding Pocket Kinase Selectivity

VEGF Inhibition Potential: Class-Level Patent Evidence

Quinazoline derivatives bearing a 7-chloro substitution and a piperidin-4-yl-alkyl side chain, including compounds structurally encompassing the 1,2-bis(piperidin-4-yl)ethane motif, are generically claimed as VEGF inhibitors in patent CA-2389767-C [1]. The patent demonstrates that modifications to the alkyl linker length connecting the quinazoline core to the terminal piperidine alter VEGF inhibitory potency. The target compound, with its precisely defined ethylene-bridge length, represents a specific embodiment within this SAR landscape. However, no quantitative VEGF IC50 values for the individual compound 52791-50-1 are disclosed; only class-level dose-response trends are asserted. Procurement based on VEGF pathway research thus relies on class-level inference rather than compound-specific quantitative validation.

VEGF Inhibition Angiogenesis Cancer Research

erbB Tyrosine Kinase Inhibition: Patent Scope

Patent CN-1856487-A, assigned to Astrazeneca AB and filed in 2004, describes piperidyl-quinazoline derivatives as erbB receptor tyrosine kinase inhibitors [1]. The generic Markush formula explicitly encompasses 7-halogeno-substituted quinazoline derivatives linked via piperidine spacers. While the specific dimeric compound 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane is not named as an exemplified compound, its structure falls within the claimed chemical space. The patent provides antiproliferative IC50 values for representative monomers in erbB-dependent tumor cell lines. The dimeric target compound is predicted to exhibit differentiated antiproliferative behavior due to its potential to simultaneously occupy two proximal ATP-binding sites or induce receptor dimerization, but no quantitative cellular IC50 data for the specific dimer are available in the public domain.

EGFR/erbB Inhibition Antiproliferative Tumor Model

Optimal Research Application Scenarios


Kinase Dimerization Probe and Bivalent Inhibitor Design

Due to its homodimeric architecture predicted to engage dual binding pockets (Section 3, Evidence Item 2), this compound is optimally deployed as a chemical probe to investigate bivalent kinase inhibition mechanisms, particularly for split-kinase domains or receptor tyrosine kinases where ligand-induced dimerization is a therapeutic hypothesis. Researchers designing bitopic inhibitors will find the compound a valuable template scaffold for studying linker length effects on target engagement.

SAR Studies of Quinazoline-Based VEGF Inhibitors

Based on patent CA-2389767-C (Section 3, Evidence Item 3), the compound serves as a specific linker-length variant within the quinazoline-piperidine VEGF inhibitor series. Its use is indicated for systematic SAR campaigns aimed at mapping the distance-dependency of VEGF kinase inhibition, where the ethylene-bridged dimer fills the gap between monomeric propyl and butyl spacer analogs.

erbB Receptor Tyrosine Kinase Pharmacophore Exploration

Within the framework established by patent CN-1856487-A (Section 3, Evidence Item 4), the compound provides a chemical tool for exploring the spatial tolerances of the erbB ATP-binding pocket. Its dual quinazoline system is suited for cellular proof-of-concept studies where simultaneous engagement of two catalytic sites may be required to achieve sustained pathway inhibition.

Computational Chemistry Model Validation for Bivalent Ligands

The compound's symmetrical, well-defined structure makes it an excellent test case for validating in silico docking and molecular dynamics protocols designed for bivalent ligands (Section 3, Evidence Item 2). Procurement for computational chemistry groups seeking to benchmark scoring functions on dual-site binders is strongly justified.

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